Cas no 7127-19-7 (2-Phenyl-4,5-dihydrooxazole)

2-Phenyl-4,5-dihydrooxazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Phenyl-4,5-dihydrooxazole
- 4,5-Dihydro-2-phenyloxazole
- 2-Phenyl-2-oxazoline
- 2-phenyl-4,5-dihydro-1,3-oxazole
- 2-Phenyl-4,5-dihydro-oxazole
- C9H9NO
- (4,5-Dihydro-2-Oxazolyl)Benzene
- 2-Phenyl(2-oxazoline)
- oxazole, 4,5-dihydro-2-phenyl-
- ZXTHWIZHGLNEPG-UHFFFAOYSA-N
- 2-Phenyl-1,3-oxazol-2-ine
- 2-phenyloxazoline
- KSC494C8P
- FCH1115599
- 2-Phenyl-4,5-dihydro-1,3-oxazole #
- DTXSID30288157
- 2-Phenyl-2-oxazoline, 99%
- F19688
- InChI=1/C9H9NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H
- AM20041065
- BDBM50497964
- D2155
- 2-phenyl-4
- SCHEMBL84185
- AKOS005362465
- CHEMBL3323438
- 35255-75-5
- FT-0698882
- CS-W016346
- 7127-19-7
- SY052471
- A866469
- MFCD00075541
-
- MDL: MFCD00075541
- Inchi: 1S/C9H9NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2
- InChI Key: ZXTHWIZHGLNEPG-UHFFFAOYSA-N
- SMILES: O1C(C2C([H])=C([H])C([H])=C([H])C=2[H])=NC([H])([H])C1([H])[H]
Computed Properties
- Exact Mass: 147.06800
- Monoisotopic Mass: 147.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 21.6
- Tautomer Count: nothing
- Surface Charge: 0
Experimental Properties
- Color/Form: Not available
- Density: 1.118 g/mL at 25 °C(lit.)
- Melting Point: 12 °C (lit.)
- Boiling Point: 243°C
- Flash Point: Fahrenheit: 235.4 ° f
Celsius: 113 ° c - Refractive Index: n20/D 1.567(lit.)
- PSA: 21.59000
- LogP: 0.89900
- Solubility: Not available
2-Phenyl-4,5-dihydrooxazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:0-10°C
2-Phenyl-4,5-dihydrooxazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Phenyl-4,5-dihydrooxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D107070-5g |
4,5-DIHYDRO-2-PHENYLOXAZOLE |
7127-19-7 | 97% | 5g |
$130 | 2024-05-23 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031669-100g |
2-Phenyl-4,5-dihydrooxazole |
7127-19-7 | 99% | 100g |
¥471 | 2024-05-22 | |
TRC | P320993-100mg |
2-Phenyl-4,5-dihydrooxazole |
7127-19-7 | 100mg |
$ 65.00 | 2022-06-03 | ||
Chemenu | CM191345-100g |
2-Phenyl-4,5-dihydrooxazole |
7127-19-7 | 95%+ | 100g |
$122 | 2024-07-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P11150-25g |
2-Phenyl-2-oxazoline |
7127-19-7 | 25g |
¥286.0 | 2021-09-04 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031669-25g |
2-Phenyl-4,5-dihydrooxazole |
7127-19-7 | 99% | 25g |
¥128 | 2024-05-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P11150-5g |
2-Phenyl-2-oxazoline |
7127-19-7 | 5g |
¥86.0 | 2021-09-04 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P863493-100g |
2-Phenyl-2-oxazoline |
7127-19-7 | ≥99% | 100g |
¥1,413.00 | 2022-09-01 | |
Fluorochem | 208994-1g |
2-Phenyl-4,5-dihydrooxazole |
7127-19-7 | 95% | 1g |
£10.00 | 2022-03-01 | |
abcr | AB141801-5 g |
4,5-Dihydro-2-phenyloxazole, 98%; . |
7127-19-7 | 98% | 5g |
€87.80 | 2023-06-24 |
2-Phenyl-4,5-dihydrooxazole Related Literature
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
Additional information on 2-Phenyl-4,5-dihydrooxazole
2-Phenyl-4,5-Dihydrooxazole (CAS No. 7127-19-7): A Versatile Heterocyclic Compound in Modern Chemistry
2-Phenyl-4,5-dihydrooxazole, identified by the Chemical Abstracts Service (CAS) number 7127-19-7, is a heterocyclic organic compound that has garnered significant attention in the fields of pharmaceutical research, materials science, and synthetic chemistry. Its unique five-membered ring structure, characterized by an oxygen atom and a nitrogen atom in a 1,3-dioxolane framework with an aromatic phenyl substituent, provides a foundation for diverse chemical reactivity and functionalization pathways. This compound serves as a critical intermediate in the synthesis of bioactive molecules and has been extensively studied for its role in developing novel therapeutic agents and advanced materials.
The molecular structure of 2-phenoxyoxazolidine (commonly referred to as 4,5-dihydrooxazole) features a saturated oxazolidine core fused to a benzene ring at the 2-position. The oxazolidine moiety is known for its ability to form stable hydrogen bonds and chelate metal ions, making it a valuable scaffold in catalysis and drug design. Recent studies have highlighted its utility as a chiral auxiliary in asymmetric synthesis, where the phenyl group contributes to stereochemical control during enantioselective reactions.
In the realm of pharmaceutical research, 4,5-dihydrooxazole derivatives have demonstrated promising biological activities. For instance, compounds derived from this scaffold have shown inhibitory effects against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases like Alzheimer’s. A 2023 study published in *Journal of Medicinal Chemistry* reported that modified phenyloxazolidines exhibited enhanced blood-brain barrier permeability compared to traditional acetylcholinesterase inhibitors like donepezil.
The synthetic versatility of CAS No. 7127-19-7 is further underscored by its role as a building block for complex natural products and drug candidates. Researchers at the University of Tokyo recently developed an efficient one-pot protocol for converting this compound into oxazolone-based antibiotics using microwave-assisted conditions under solvent-free systems—a method aligned with green chemistry principles.
In materials science applications, polymers containing repeating units of phenyloxazolidine monomers have been explored for their thermoresponsive properties. These materials exhibit phase transitions at specific temperatures due to hydrogen bonding interactions between adjacent oxazolidine rings—a phenomenon exploited in smart drug delivery systems and temperature-sensitive coatings.
The chemical stability of 4,5-dihydrooxazole frameworks under various reaction conditions makes them ideal candidates for use in multi-step syntheses where functional group compatibility is crucial. Notably, recent advances in transition-metal-catalyzed cross-coupling reactions have enabled selective C-H bond functionalization at both the phenyl ring and oxazolidine core without compromising structural integrity.
An emerging area of interest involves the use of phenyloxazolidines as ligands in homogeneous catalysis systems. Their bidentate coordination capabilities allow them to stabilize transition metal complexes through both oxygen and nitrogen donor atoms—a property leveraged in palladium-catalyzed C-C bond formation reactions with improved turnover frequencies reported up to 80% higher than conventional phosphine ligands according to data from Nature Catalysis (Q3 2023).
The compound's optical properties also make it relevant for optoelectronic applications. When incorporated into conjugated polymer backbones through π-conjugation extension strategies involving alternating electron donor/acceptor units along with aromatic rings like thiophene or fluorene moieties—resulting materials display tunable bandgap energies suitable for organic photovoltaics or light-emitting diodes.
In summary, the multifaceted nature of phenyloxazolidines, particularly those bearing CAS number 7127–19–7, positions them as indispensable tools across multiple scientific disciplines ranging from medicinal chemistry to nanotechnology development projects currently underway at leading research institutions worldwide including MIT's Koch Institute for Integrative Cancer Research where ongoing work focuses on creating targeted cancer therapies based on these heterocyclic structures.
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